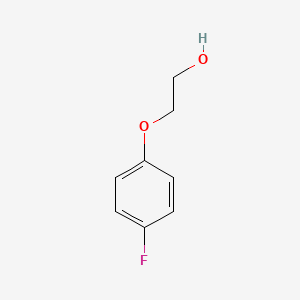

2-(4-Fluorophenoxy)ethanol

Übersicht

Beschreibung

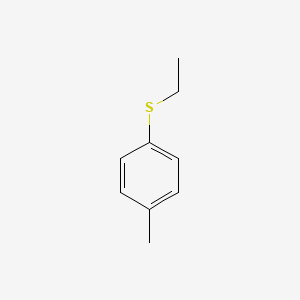

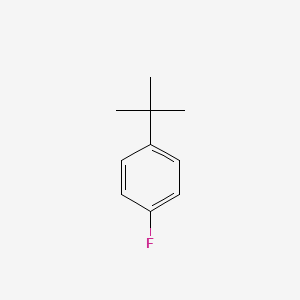

2-(4-Fluorophenoxy)ethanol is a chemical compound that belongs to the class of Aryl Alkyl Alcohols (AAAs), which are characterized by an alcohol group attached to an aryl group, which may be a substituted or unsubstituted benzene ring. Although the provided papers do not directly review 2-(4-Fluorophenoxy)ethanol, they offer insights into related compounds that share structural similarities, such as 2-(4-methylphenoxy)ethanol , and 4-fluorophenol . These compounds are used in various applications, including fragrance materials and intermediates in pharmaceutical synthesis.

Synthesis Analysis

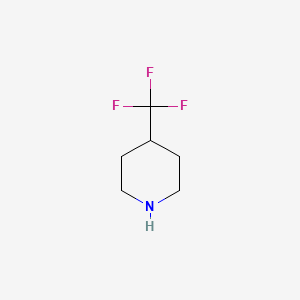

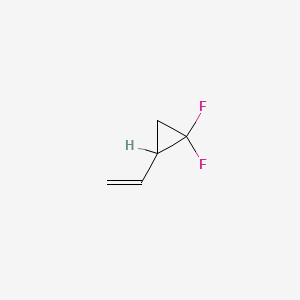

The synthesis of related compounds involves multi-step processes that can include biotransformation-mediated steps. For instance, an enantiomerically pure form of a compound with a fluorophenyl group was synthesized through a four-step biotransformation . Another synthesis approach for a compound with a 4-fluorophenyl group utilized enantioselective reduction catalyzed by Daucus carota cells . These methods highlight the potential for using biocatalysts in the synthesis of complex molecules, including those with fluorophenoxy groups.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Fluorophenoxy)ethanol has been determined using various techniques. For example, the crystal structure of a compound with a 4-fluorophenoxy group was elucidated, revealing significant dihedral angles between the triazole ring and the benzene rings, as well as the importance of intermolecular hydrogen bonding in stabilizing the structure . This suggests that 2-(4-Fluorophenoxy)ethanol may also exhibit specific geometric configurations and intermolecular interactions that could be crucial for its function and reactivity.

Chemical Reactions Analysis

The chemical reactivity of AAAs, including those with fluorophenoxy groups, can be influenced by their molecular structure. While specific reactions of 2-(4-Fluorophenoxy)ethanol are not discussed in the provided papers, the presence of the alcohol functional group suggests that it could undergo reactions typical of alcohols, such as esterification, oxidation, and substitution . The fluorine atom may also impart unique reactivity due to its electronegativity and ability to form hydrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of AAAs are diverse, but they generally include data on acute toxicity, skin irritation, mucous membrane irritation, and skin sensitization . The presence of a fluorine atom in the structure can affect the compound's physical properties, such as boiling point, solubility, and density. For example, 4-fluorophenol exhibits specific crystalline structures under different conditions, which could be indicative of the behavior of 2-(4-Fluorophenoxy)ethanol under similar conditions . Additionally, the solvation and conformation of related compounds in various environments have been studied, providing insights into how 2-(4-Fluorophenoxy)ethanol might interact with solvents and form clusters .

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Crystal Structure Elucidation

- Application Summary: The compound 2-(4-fluorophenoxy) acetic acid, which is derived from 2-(4-Fluorophenoxy)ethanol, was synthesized and its crystal structure was elucidated .

- Methods of Application: The compound was synthesized by refluxing 4-fluorophenol with ethyl chloroacetate in acetone as a solvent . The resulting compound crystallizes in the monoclinic crystal system with the space group P21/c .

- Results or Outcomes: The synthesized compound was found to have a monoclinic crystal structure . The compound was also found to have potential applications in medicine, agriculture, and industrial chemistry .

2. Potential Fungicide

- Application Summary: 2-(4-Fluorophenoxy)ethanol shows promising activity against fungi responsible for fish mycoses .

- Methods of Application: The specific methods of application are not detailed in the source, but it is likely that the compound was applied directly to the fungi or the infected fish .

- Results or Outcomes: The compound was found to be effective against the fungi without causing significant harm to the fish .

3. Commercial Use

- Application Summary: 2-(4-Fluorophenoxy)ethanol is available for purchase from commercial chemical suppliers, suggesting it may have various industrial applications .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The outcomes of these potential industrial applications are not specified in the source .

4. Synthesis of Derivatives

- Application Summary: 2-(4-(4-Fluorophenoxy)phenyl)ethanol is a derivative of 2-(4-Fluorophenoxy)ethanol . This suggests that 2-(4-Fluorophenoxy)ethanol can be used as a starting material in the synthesis of various organic compounds .

- Methods of Application: The specific methods of synthesis are not detailed in the source .

- Results or Outcomes: The outcomes of these potential syntheses are not specified in the source .

5. Commercial Chemical Production

- Application Summary: 2-(4-Fluorophenoxy)ethanol is available for purchase from commercial chemical suppliers, suggesting it may have various industrial applications .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The outcomes of these potential industrial applications are not specified in the source .

6. Synthesis of Derivatives

- Application Summary: 2-(4-(4-Fluorophenoxy)phenyl)ethanol is a derivative of 2-(4-Fluorophenoxy)ethanol . This suggests that 2-(4-Fluorophenoxy)ethanol can be used as a starting material in the synthesis of various organic compounds .

- Methods of Application: The specific methods of synthesis are not detailed in the source .

- Results or Outcomes: The outcomes of these potential syntheses are not specified in the source .

Eigenschaften

IUPAC Name |

2-(4-fluorophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJLZIVJYUVYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341604 | |

| Record name | 2-(4-Fluorophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenoxy)ethanol | |

CAS RN |

2924-66-5 | |

| Record name | 2-(4-Fluorophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

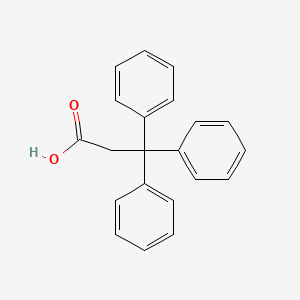

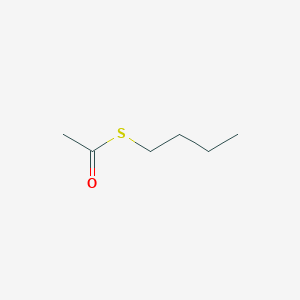

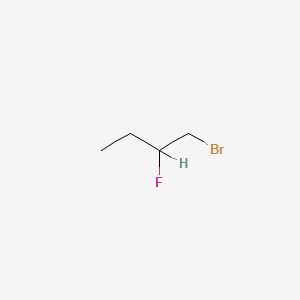

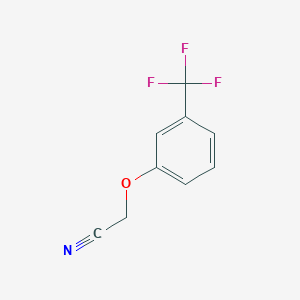

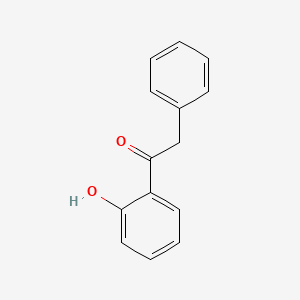

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.